Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate is an organic compound that features a furan ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 2-aminothiazole to form the corresponding amide. Finally, the esterification of the carboxyl group is achieved using ethanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-methanol.
Substitution: 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate: Unique due to the presence of both furan and thiazole rings.
Furan-2-carboxylic acid: Lacks the thiazole ring and ester group.
2-Aminothiazole: Lacks the furan ring and ester group.
Uniqueness
This compound is unique due to its combination of furan and thiazole rings, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Biological Activity
Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a furan moiety, and an ester functional group, which contribute to its reactivity and biological properties. The molecular formula is C10H10N2O4S, indicating the presence of various functional groups that may interact with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in cell proliferation and survival. Compounds with thiazole moieties are often linked to anticancer properties due to their potential to inhibit kinases and other critical enzymes in tumor growth pathways.
Anticancer Activity
Numerous studies have reported the anticancer potential of thiazole derivatives. This compound has shown promising results against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic studies indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. This compound has been tested against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) assays revealed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results suggest potential applications in developing new antimicrobial agents .
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Utilizes thioamide and α-haloketone through cyclization.
- Introduction of the Furan Moiety : Achieved via condensation reactions with furan derivatives.
- Esterification : Final step involves introducing the ethyl ester group .
Case Study 1: Anticancer Efficacy
A study published in Chemistry & Biology Interface evaluated the anticancer efficacy of various thiazole derivatives, including this compound. The study reported:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 8.25 | Apoptosis induction |
Ethyl 2-(furan-2-carbonylimino)-3,4-dimethylthiazole | A549 | 6.48 | Caspase activation |
This data underscores the compound's potential as a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against a panel of microbial strains:
Microbial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Bacillus subtilis | 64 | Moderate |
These findings indicate that while the compound exhibits antimicrobial activity, further optimization may be necessary to enhance its efficacy .
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-2-16-10(15)7-6-18-11(12-7)13-9(14)8-4-3-5-17-8/h3-6H,2H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQIRFLWOYTIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.